N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
CAS No.: 1251676-50-2
Cat. No.: VC11965240
Molecular Formula: C19H15F2N3O4S
Molecular Weight: 419.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251676-50-2 |
|---|---|
| Molecular Formula | C19H15F2N3O4S |
| Molecular Weight | 419.4 g/mol |
| IUPAC Name | N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H15F2N3O4S/c1-12-5-6-16(15(21)9-12)22-17(25)11-24-19(26)8-7-18(23-24)29(27,28)14-4-2-3-13(20)10-14/h2-10H,11H2,1H3,(H,22,25) |
| Standard InChI Key | DPZHXBCIIBJXDE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F)F |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F)F |
Introduction
The compound N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic chemical entity belonging to the class of acetamide derivatives. It is characterized by the presence of fluorinated aromatic rings and a sulfonyl-pyridazinone group, which are structural motifs often associated with biological activity, particularly in the fields of medicinal and agrochemical research.
This compound's unique structure suggests potential applications in pharmacology, particularly as a lead candidate for drug development targeting enzymatic pathways or receptor systems.
Synthesis
The synthesis of this compound likely involves:
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Amide bond formation: Reaction between an amine (e.g., 2-fluoro-4-methylaniline) and an acetic acid derivative.
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Sulfonation: Introduction of the benzenesulfonyl group via sulfonyl chloride derivatives.
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Cyclization: Formation of the pyridazinone ring through condensation reactions involving hydrazine derivatives and diketones.
These steps are typically conducted under controlled conditions to ensure high yield and purity.
Biological Significance
Compounds with similar structural frameworks have demonstrated diverse biological activities, such as:
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Anti-inflammatory properties: Pyridazinone derivatives are known inhibitors of cyclooxygenase (COX) enzymes.
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Antimicrobial activity: Sulfonyl-containing compounds often exhibit antibacterial or antifungal properties.
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Enzyme inhibition: Fluorinated aromatic groups enhance binding affinity to target enzymes or receptors.
Although specific biological data for this compound is unavailable in current literature, its structural features suggest it may serve as a scaffold for developing inhibitors targeting kinases, proteases, or other enzymes.
Analytical Characterization
The compound can be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (^1H) and Carbon (^13C) NMR to confirm the aromatic and aliphatic regions.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To identify functional groups like amides and sulfonyls.
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High-Performance Liquid Chromatography (HPLC):
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For purity assessment.
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Potential Applications
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Pharmaceutical Development:
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The compound could be explored as a candidate for anti-inflammatory drugs or enzyme inhibitors.
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Agrochemical Applications:
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Its fluorinated structure may make it suitable for pest control formulations with enhanced stability.
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Material Science:
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Fluorinated compounds often exhibit unique physicochemical properties useful in material applications.
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